molecular formula C13H12N2O2 B14886034 6-(1-Phenylethyl)pyrimidine-4-carboxylic acid

6-(1-Phenylethyl)pyrimidine-4-carboxylic acid

Cat. No.: B14886034
M. Wt: 228.25 g/mol
InChI Key: ABYCCNIRFZEXFE-UHFFFAOYSA-N
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Description

6-(1-Phenylethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a phenylethyl group at the 6-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Phenylethyl)pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-amino-4-phenylethylpyrimidine with a suitable carboxylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide or ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. The choice of reagents and solvents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(1-Phenylethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction can produce pyrimidine-4-methanol derivatives.

Scientific Research Applications

6-(1-Phenylethyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1-Phenylethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-4-carboxylic acid: Lacks the phenylethyl group but shares the pyrimidine and carboxylic acid functionalities.

    6-Phenylpyrimidine-4-carboxylic acid: Similar structure but with a phenyl group instead of a phenylethyl group.

Uniqueness

6-(1-Phenylethyl)pyrimidine-4-carboxylic acid is unique due to the presence of the phenylethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in organic synthesis.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

6-(1-phenylethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C13H12N2O2/c1-9(10-5-3-2-4-6-10)11-7-12(13(16)17)15-8-14-11/h2-9H,1H3,(H,16,17)

InChI Key

ABYCCNIRFZEXFE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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